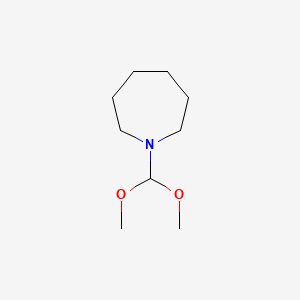

1-(Dimethoxymethyl)hexahydro-1H-azepine

説明

Significance of Saturated N-Heterocycles in Organic and Medicinal Chemistry

Saturated nitrogen-containing heterocycles are fundamental structural motifs in the fields of organic and medicinal chemistry. researchgate.net These cyclic compounds, where at least one carbon atom in a ring is replaced by a nitrogen atom, are prevalent in a vast array of biologically active molecules, including many natural products and synthetic drugs. researchgate.netnih.gov In fact, an analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.org

The preference for saturated heterocyclic systems over their aromatic counterparts in drug design has become increasingly apparent. bohrium.comresearchgate.net Saturated rings offer several advantages that contribute to more favorable "drug-like" properties. bohrium.com These benefits include enhanced aqueous solubility and a three-dimensional structure that can lead to better binding interactions with biological targets. bohrium.comresearchgate.net Furthermore, incorporating saturated heterocycles can lead to lower toxicity of metabolites, as they tend to avoid the metabolic pathways associated with arene oxidation that can produce harmful byproducts. bohrium.com The structural diversity and novelty afforded by these scaffolds make them highly attractive in the development of new therapeutic agents. researchgate.netbohrium.com

Historical Development of Azepine Chemistry

Azepines are a class of seven-membered heterocyclic compounds containing a nitrogen atom within the ring. slideshare.netwikipedia.org The family includes both the unsaturated parent compound, azepine (C₆H₇N), and its fully saturated analogue, azepane, also known as hexahydro-1H-azepine (C₆H₁₃N). wikipedia.orgwikipedia.orgnih.gov While the unsaturated 1H-azepine is unstable, the saturated azepane ring is a stable and significant structure in medicinal chemistry. wikipedia.orgwikipedia.org

The development of azepine chemistry has been largely propelled by the diverse pharmacological activities exhibited by its derivatives. nepjol.inforesearchgate.net A landmark in this field was the synthesis of the anticonvulsant drug 5H-dibenzo[b,f]azepine-5-carboxamide by Schindler in 1960, which became a first-line treatment for epilepsy and highlighted the therapeutic potential of the azepine framework. nepjol.info Synthetic strategies for creating azepine derivatives are varied and often involve complex procedures such as the ring expansion of smaller ring systems or intramolecular condensation reactions. organic-chemistry.orgbenthamdirect.com The continuous exploration of new synthetic methods allows for the creation of novel azepane-containing molecules for pharmaceutical research. researchgate.nettandfonline.com

Structural Classification and Nomenclature of 1-(Dimethoxymethyl)hexahydro-1H-azepine within Azepane Frameworks

This compound is a derivative of the parent azepane scaffold. Its systematic IUPAC name is 1-(dimethoxymethyl)azepane. nih.gov The nomenclature can be deconstructed as follows:

Azepane : This term denotes a seven-membered ring that is fully saturated (contains no double bonds) and includes one nitrogen atom, replacing a carbon atom in the cycloheptane (B1346806) structure. nih.gov

1-(Dimethoxymethyl) : This prefix describes the substituent attached to the nitrogen atom at position 1 of the azepane ring. nih.gov The group consists of a methyl group (-CH₃) that is substituted with two methoxy (B1213986) groups (-OCH₃).

This specific substituent classifies the compound as an acetal (B89532). chemistrysteps.comwikipedia.org Acetals are geminal-diether functional groups formed from the reaction of an aldehyde or ketone with two equivalents of an alcohol. libretexts.org In this case, the dimethoxymethyl group can be considered a protected form of a formyl group (-CHO). libretexts.orgmasterorganicchemistry.com This structural feature is key to its utility in organic synthesis.

The addition of the dimethoxymethyl group significantly alters the physical properties of the parent azepane molecule, as detailed in the comparative table below.

| Property | Azepane | This compound |

| Molecular Formula | C₆H₁₃N | C₉H₁₉NO₂ |

| Molar Mass | 99.177 g/mol wikipedia.org | 173.25 g/mol nih.gov |

| Boiling Point | 138 °C wikipedia.org | 203.2 °C chemnet.com |

| Density | 0.88 g/cm³ wikipedia.org | 0.962 g/cm³ chemnet.com |

| Refractive Index | Not specified | 1.452 chemnet.com |

| Appearance | Colorless liquid wikipedia.org | Colorless to slightly yellowish clear solution echemi.com |

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a versatile intermediate in organic synthesis. The core of its utility lies in the dimethoxymethyl functional group, which serves as a stable protecting group for an aldehyde. libretexts.orgmasterorganicchemistry.com Acetals are known to be stable in neutral to strongly basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the protected aldehyde. libretexts.org

The acetal group can be readily hydrolyzed back to the original aldehyde through treatment with aqueous acid. masterorganicchemistry.comucalgary.ca This controlled deprotection makes this compound a valuable reagent for introducing a reactive formyl group onto the azepane nitrogen under specific synthetic conditions. Given that the azepane ring is a key component in numerous pharmaceutical drugs, including antidepressants and antihistamines, this compound serves as a building block for constructing more complex and potentially bioactive molecules. wikipedia.orgnbinno.com The existence of patents associated with this chemical structure further highlights its importance in research and development, likely within the pharmaceutical and chemical industries. nih.gov The synthesis of novel hexahydropyrimido[1,2-a]azepine derivatives as potential anti-inflammatory agents is one example of the complex scaffolds that can be built from azepane-based starting materials. tandfonline.com

Structure

3D Structure

特性

IUPAC Name |

1-(dimethoxymethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-9(12-2)10-7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCAEXDPLKQRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(N1CCCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954550 | |

| Record name | 1-(Dimethoxymethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32895-16-2 | |

| Record name | 1-Hexamethyleniminecarboxaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32895-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethyl)hexahydro-1H-azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032895162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethoxymethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethoxymethyl)hexahydro-1H-azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Total Synthesis Strategies for 1 Dimethoxymethyl Hexahydro 1h Azepine

Direct Functionalization Approaches to the Azepane Nitrogen

Direct functionalization methods offer the most straightforward routes to 1-(Dimethoxymethyl)hexahydro-1H-azepine by modifying the readily available hexahydro-1H-azepine (also known as azepane) precursor. These strategies focus on introducing the dimethoxymethyl group directly onto the nitrogen atom of the azepane ring.

Acetal (B89532) Formation via Direct Condensation Reactions

A primary and classical method for synthesizing this compound involves the direct condensation of hexahydro-1H-azepine with a suitable acetal precursor. This reaction forms the N,O-acetal linkage at the azepane nitrogen. The most common reagent for this transformation is formaldehyde (B43269) dimethyl acetal, also known as dimethoxymethane.

The reaction is typically facilitated by a catalyst and proceeds by reacting hexahydro-1H-azepine with the acetal precursor. While it can be performed under neutral conditions, the use of an acidic catalyst, such as a mineral acid (e.g., HCl) or a Lewis acid, is common to enhance the reaction rate. The process requires careful management of reaction parameters to prevent side reactions and ensure high yield.

Table 1: Typical Reaction Conditions for Acetal Formation

| Parameter | Conditions |

|---|---|

| Reactants | Hexahydro-1H-azepine, Formaldehyde dimethyl acetal |

| Solvent | Alcohols (e.g., Methanol (B129727), Ethanol) |

| Catalyst | Acidic (e.g., HCl, Lewis acids) or Neutral |

| Temperature | Room Temperature to Reflux (25–100 °C) |

| Reaction Time | 1–24 hours |

Data derived from research findings on acetal formation reactions.

Reductive Amination Pathways Utilizing Formaldehyde Precursors

Reductive amination provides an alternative and efficient pathway for the synthesis of this compound. This method involves the reaction of hexahydro-1H-azepine with a formaldehyde precursor in an alcoholic solvent, which initially forms an unstable iminium intermediate. Subsequent in-situ reduction of this intermediate with a mild reducing agent yields the final product.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. redalyc.org The reaction is often conducted at low temperatures, such as under ice cooling, to control the reactivity and prevent over-reduction or decomposition. The process typically involves an overnight reaction followed by a standard acid-base extraction and purification by distillation. This pathway is noted for its mild conditions and the high purity and yield of the resulting N-substituted azepane.

Multistep Syntheses Involving Protected Azepane Intermediates

More complex synthetic routes may utilize protected forms of the azepane ring. These multistep strategies allow for greater control over the synthesis and can be advantageous when dealing with more complex starting materials or when specific stereochemistry is required.

Hydrolysis of Protected Azepane Hydrazine (B178648) Derivatives

A versatile strategy involves the use of protected azepane hydrazine derivatives. In this approach, a precursor like hexahydro-1-methyl-1H-azepin-4-one can be reacted with acetylhydrazine to form an acetyl hydrazine derivative. google.com This intermediate is then subjected to hydrolysis to yield the free hydrazine. The hydrolysis can be carried out under either acidic or basic conditions, using reagents such as mineral acids (HCl, H₂SO₄) or bases (NaOH, KOH). google.com The reaction temperature can range from room temperature to 150 °C, with reaction times of 1 to 24 hours. google.com The resulting azepane hydrazine can then be further functionalized to introduce the dimethoxymethyl group. The use of hydrazine monohydrate, sometimes accelerated by ammonium (B1175870) salts like ammonium iodide, is a known method for the cleavage of amide-like bonds under relatively mild conditions (50-70 °C), which can be relevant for deprotection steps. rsc.org

Strategies Employing Acetylated Azepane Intermediates

The use of acetylated intermediates is a recurring theme in the multistep synthesis of azepane derivatives. As mentioned, acetylhydrazine can be used to form key intermediates that are later hydrolyzed. google.com The acetyl group serves as a protecting group that can be removed to unmask a reactive site for further functionalization. This protection-deprotection sequence is a fundamental tactic in organic synthesis to ensure that reactions occur at the desired position within a molecule.

Ring Construction and Expansion Techniques for Hexahydroazepine Core

The synthesis of this compound is fundamentally dependent on the availability of the hexahydroazepine (azepane) core. The construction of this seven-membered nitrogen-containing ring is a significant area of research in heterocyclic chemistry. nih.govnih.gov While the previously mentioned methods start with a pre-formed azepane ring, various strategies exist to build the ring itself.

The synthesis of functionalized azepanes is often considered challenging due to slow cyclization kinetics for medium-sized rings. nih.govnih.gov However, several innovative methods have been developed:

Ring Expansion Reactions : These are powerful methods for creating seven-membered rings from more readily available six-membered precursors like piperidines. nih.govrsc.orgresearchgate.net For instance, diastereomerically pure azepane derivatives have been successfully prepared through piperidine (B6355638) ring expansion with high stereoselectivity and yield. rsc.orgresearchgate.net The Beckmann rearrangement, which converts an oxime to an amide, can also lead to ring expansion. nih.gov

Dearomative Ring Expansion : A novel strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.gov Using blue light at room temperature, the six-membered benzene (B151609) ring is transformed into a seven-membered ring system, which can then be hydrogenated to yield the azepane skeleton in two steps. nih.gov

Cycloaddition and Annulation Reactions : Various cycloaddition strategies have been reported. A [6+1] annulation of ynenitriles with Reformatsky reagents, catalyzed by hafnium, can produce dihydroazepine derivatives. researchgate.net Other methods include copper-catalyzed tandem amination/cyclization of allenynes and other transition-metal-catalyzed reactions. nih.govresearchgate.net

These ring-forming methodologies provide access to the foundational azepane structure, which can subsequently be functionalized using the direct methods described in section 2.1 to yield this compound.

Table 2: Overview of Azepane Ring Synthesis Strategies

| Synthetic Strategy | Description | Precursor Type | Key Features |

|---|---|---|---|

| Piperidine Ring Expansion | Expansion of a six-membered piperidine ring to a seven-membered azepane ring. rsc.orgresearchgate.net | Piperidine derivatives | High stereoselectivity and yield. rsc.org |

| Dearomative Ring Expansion | Photochemical conversion of a nitroarene's six-membered ring into a seven-membered one. nih.gov | Nitroarenes | Occurs at room temperature; two-step process to azepane. nih.gov |

| [6+1] Annulation | Hafnium-catalyzed reaction of ynenitriles with Reformatsky reagents. researchgate.net | Ynenitriles | Direct synthesis of dihydroazepine derivatives. researchgate.net |

| Tandem Amination/Cyclization | Copper-catalyzed reaction of functionalized allenynes with amines. nih.gov | Allenynes | Efficient method for preparing functionalized azepines. nih.gov |

Cyclization Reactions of Linear Precursors

The formation of cyclic compounds from linear chains is a foundational strategy in organic synthesis. For azepanes, the silyl (B83357) aza-Prins cyclization (SAPC) represents a powerful modern example. This method facilitates the creation of the seven-membered ring through the reaction of a linear amino-alkene precursor with an aldehyde, mediated by a catalyst.

A notable application of this is the synthesis of substituted tetrahydroazepines from linear 1-amino-3-triphenylsilyl-4-pentene precursors. nih.govacs.org In a single step, this reaction forms a new carbon-carbon bond, a carbon-nitrogen bond, and an endocyclic double bond under mild conditions. nih.govacs.org The reaction is typically catalyzed by iron(III) salts, such as iron(III) bromide or iron(III) chloride. nih.govacs.org The choice of catalyst can be crucial; for instance, while indium(III) chloride promotes the formation of azepanes, using TMSOTf as a catalyst can divert the reaction to produce tetrahydropyran (B127337) derivatives instead. researchgate.net

The general procedure involves dissolving the linear amine precursor in a dry solvent like dichloromethane (B109758) (DCM), cooling the mixture, and then adding the aldehyde and the iron catalyst. nih.govacs.org The reaction's progress is monitored by thin-layer chromatography (TLC), and upon completion, it is quenched with water. nih.govacs.org

Table 1: Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis

| Precursor Amine | Aldehyde | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Amino-3-triphenylsilyl-4-pentene (tosyl-protected) | Isovaleraldehyde | FeBr₃ | 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 90% | nih.gov |

This interactive table summarizes key findings in the iron-catalyzed silyl aza-Prins cyclization for synthesizing tetrahydroazepine cores.

Intramolecular Nitrene Insertion Reactions into Carbocyclic Systems

Intramolecular nitrene insertion is a powerful technique for constructing nitrogen-containing rings. This method involves the generation of a highly reactive nitrene species from an azide (B81097) precursor, which then inserts into a C-H bond within the same molecule to form a new ring. This strategy has been employed to create fused azepine systems.

For example, the thermal decomposition of aryl- or benzyl-substituted azides can lead to the formation of complex azepine-containing polycyclic structures. rsc.orgrsc.org When 5-(2-azidobenzyl)tetralin is decomposed thermally, a nitrene is generated which predominantly inserts into the tetralin ring system, yielding tetrahydroindolo[2,1-a] rsc.orgbenzazepines. rsc.org Similarly, thermal decompositions of various o-azidotriphenylmethanes have been shown to produce 11-phenyl-10H-azepino[1,2-a]indoles, among other products. rsc.org The reaction pathways are thought to be influenced by the spin state of the nitrene intermediate, with singlet nitrenes leading to the azepinoindole products. rsc.org While these examples result in complex fused systems rather than the simple monocyclic hexahydro-1H-azepine, they demonstrate the fundamental principle of using nitrene insertion to form the seven-membered aza-ring.

Advanced Cycloaddition Methodologies (e.g., [5+2], [6+1], [4+3] Annulations)

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer an efficient route to complex ring systems. Various cycloaddition strategies have been developed to construct the azepine scaffold.

[4+3] Cycloaddition: A one-step synthesis of azepino[3,4-b]indoles has been achieved through a cooperative aza-[4+3] cycloaddition. rsc.org This multi-component reaction involves an amino acid, an indole, and an aniline, which come together to form the fused azepine ring system with high efficiency. The key to this transformation is the proposed integration of two unstable intermediates: an indol-3-yl cation and an N-arylimine. rsc.org

[3+2+2] Cycloaddition: A formal [3+2+2] cycloaddition of aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆), provides a direct route to azepine derivatives. acs.org This method is effective for both identical and different terminal alkynes reacting with unactivated aziridines, yielding the corresponding azepines with good chemo- and regioselectivity. acs.org

[4+2] Cycloaddition: While typically associated with six-membered rings, [4+2] cycloadditions can also be relevant. For instance, 2,3-homo-1H-azepine, a valence tautomer, readily undergoes [4+2] cycloaddition with reagents like tetracyanoethylene (B109619) and nitrosobenzene. rsc.org

These methods highlight the versatility of cycloaddition chemistry in rapidly assembling the seven-membered azepine ring from readily available starting materials.

Catalytic Synthesis Protocols for this compound and Its Analogues

The development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and the potential for asymmetric synthesis. Both transition metals and organocatalysts have been successfully applied to the synthesis of azepanes and their derivatives.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Annulations)

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of C-N bonds in the synthesis of nitrogen heterocycles.

Copper(I)-catalyzed reactions are particularly prominent. An efficient method for preparing trifluoromethyl-substituted azepine carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines. nih.gov This reaction proceeds by stirring the amine, allenyne, and a copper catalyst like [Cu(CH₃CN)₄PF₆] in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. nih.gov Similarly, copper-catalyzed domino reactions have been used to synthesize related fused systems like hexahydro-1H-phenothiazines, where an aziridine (B145994) ring is opened and a subsequent intramolecular Goldberg cyclization occurs. nih.gov Though not forming a simple azepane, these reactions showcase the power of copper catalysis in C-N bond formation and cyclization. nih.govscispace.com Palladium catalysts are also frequently used in annulation reactions to construct azepine rings, often through cross-coupling chemistries involving aryl halides. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Azepine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(I) / 1,4-Dioxane | Fluorinated Allenyne + Amine | Functionalized Tetrahydro-1H-azepine | nih.gov |

| CuI / K₂CO₃ | o-Halothiophenol + Aziridine | Hexahydro-1H-phenothiazine (fused system) | nih.gov |

This interactive table provides examples of transition metal catalysts used in the synthesis of azepine-containing structures.

Organocatalytic Strategies for Asymmetric Synthesis

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has become a cornerstone of modern synthesis, particularly for producing enantiomerically enriched pharmaceuticals. nih.govrsc.org This field, recognized with the 2021 Nobel Prize in Chemistry, avoids the use of metals and often mimics biological reaction pathways. unibo.ityoutube.com

Key activation modes in organocatalysis include enamine and iminium-ion catalysis, often facilitated by proline and its derivatives. nih.gov These strategies have been applied to the synthesis of chiral azepane analogues. For example, the asymmetric synthesis of bridged tetrahydrobenzo[b]azepine derivatives has been accomplished through a sequence involving a chiral Brønsted acid-catalyzed aza-Piancatelli rearrangement and a Michael addition. nih.gov This reaction proceeds in good yields with excellent enantioselectivity and diastereoselectivity under mild conditions. nih.gov Another powerful approach is the organocatalyzed intramolecular Michael addition, which has been used for the diastereo- and enantioselective synthesis of seven-membered rings. acs.org These methods demonstrate the potential of organocatalysis to construct complex and chirally pure azepane scaffolds, which are valuable building blocks in medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 1 Dimethoxymethyl Hexahydro 1h Azepine

Transformations Involving the Dimethoxymethyl Moiety

The 1-(dimethoxymethyl) group, formally a dimethyl acetal (B89532) of N-formylhexahydro-1H-azepine, is the primary site of reactivity under many conditions. This functional group, analogous to the well-studied reagent N,N-dimethylformamide dimethyl acetal (DMF-DMA), possesses a dual electronic character. publish.csiro.au The central carbon atom is electrophilic, while the nitrogen atom is nucleophilic, making it a versatile synthon in organic synthesis. publish.csiro.auchemicalbook.com

Reactivity with Nucleophilic and Electrophilic Reagents

The electrophilic carbon of the dimethoxymethyl group readily reacts with a variety of nucleophiles. This reactivity is central to its role as a formylating agent and a building block for heterocyclic synthesis.

Hydrolysis: The most fundamental reaction with a nucleophile is hydrolysis. In the presence of water, particularly under acidic catalysis, the acetal is cleaved to regenerate the secondary amine, hexahydroazepine, and liberate formaldehyde (B43269) or its derivatives. This deprotection is a critical step for subsequent functionalization of the azepane nitrogen. organic-chemistry.orgresearchgate.net The general stability of acetals to basic conditions allows for selective reactions elsewhere in a molecule.

Reactions with Active Methylene (B1212753) Compounds: Analogous to DMF-DMA, 1-(dimethoxymethyl)hexahydro-1H-azepine is expected to react with compounds containing active methylene groups (e.g., malonates, β-keto esters, nitroalkanes). The reaction proceeds via initial nucleophilic attack of the carbanion on the electrophilic acetal carbon, followed by elimination of methanol (B129727) to form an enamine intermediate. This intermediate can then undergo further cyclization or transformation, providing a pathway to various substituted heterocycles. researchgate.net

Reactions with Amines and Amides: The dimethoxymethyl group can serve as a "formyl-transfer" agent. Reaction with primary or secondary amines can lead to the formation of formamidines, while reactions with amides can generate N-acylformamidines. researchgate.net

While the nitrogen atom in the core structure possesses a lone pair, its direct reaction with electrophiles is sterically hindered and electronically modulated by the acetal group. The primary electrophilic attack is directed at the oxygen atoms of the methoxy (B1213986) groups, especially with strong Lewis or Brønsted acids, which activates the group for nucleophilic attack at the central carbon.

Acetal Exchange and Derivatization Reactions

The dimethoxymethyl group can undergo exchange reactions, allowing for the introduction of different functional groups.

Transacetalization: Reaction with other alcohols (e.g., ethanol, isopropanol) under acidic conditions can lead to an equilibrium mixture and the formation of the corresponding diethyl or diisopropyl acetals. This process, known as transacetalization, is driven by the relative concentrations of the alcohols. organic-chemistry.orgresearchgate.net

Derivatization to Enaminones: A key derivatization involves the reaction with ketones to form enaminones. This transformation is a cornerstone of DMF-DMA chemistry and is applicable here. The ketone first forms an enolate, which then acts as a nucleophile, attacking the acetal carbon. Subsequent elimination of two molecules of methanol yields a β-amino-α,β-unsaturated ketone, a valuable synthetic intermediate. publish.csiro.auresearchgate.net

The following table summarizes the expected reactivity of the dimethoxymethyl moiety with various reagents, based on the known chemistry of N,N-dialkylformamide acetals.

| Reagent Type | Example Reagent(s) | Expected Product Type | Reference(s) |

| Nucleophiles | |||

| Water (Hydrolysis) | H₂O / H⁺ | Hexahydroazepine + Formaldehyde/Methanol | organic-chemistry.orgresearchgate.net |

| Alcohols | R'OH / H⁺ | Acetal Exchange Products | organic-chemistry.orgresearchgate.net |

| Active Methylene | CH₂(CO₂Et)₂, CH₃NO₂ | Enamine Intermediates | researchgate.net |

| Ketones (Enolates) | Cyclohexanone | β-Amino-α,β-unsaturated ketones (Enaminones) | publish.csiro.auresearchgate.net |

| Amines/Amides | R'₂NH | Formamidines / N-Acylformamidines | researchgate.net |

| Electrophiles | |||

| Protic/Lewis Acids | HCl, BF₃ | Oxonium Ion (Activated Intermediate) | organic-chemistry.org |

Reactions of the Saturated Hexahydroazepine Ring System

The hexahydroazepine ring is a saturated, flexible seven-membered N-heterocycle. Its reactivity is primarily centered on the nitrogen atom (after deprotection) and, to a lesser extent, the C-H bonds of the hydrocarbon backbone.

N-Alkylation, Acylation, and Related Functionalizations

Direct N-alkylation or N-acylation of this compound is not feasible, as the nitrogen atom is tertiary and part of an aminal-like structure. These functionalizations require prior hydrolysis of the dimethoxymethyl group to unmask the secondary amine, hexahydroazepine. Once formed, hexahydroazepine undergoes typical reactions of a secondary cyclic amine.

N-Alkylation: The deprotected hexahydroazepine can be readily N-alkylated using a variety of electrophiles. Common methods include reaction with alkyl halides (e.g., alkyl iodides, bromides) in the presence of a base (like K₂CO₃ or NaH) to neutralize the acid byproduct. nih.gov Alternative, greener methods involve the use of alcohols as alkylating agents under catalytic conditions (the "borrowing hydrogen" methodology) or Mitsunobu reactions. nih.govd-nb.info

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) provides the corresponding N-acylazepanes. This is a robust and high-yielding transformation commonly used in the synthesis of amides. researchgate.net

The table below outlines typical conditions for these functionalizations starting from the parent hexahydroazepine.

| Reaction Type | Reagent(s) | Base/Catalyst | Typical Product | Reference(s) |

| N-Alkylation | R-X (X=Br, I) | K₂CO₃, NaH | N-Alkyl-hexahydroazepine | nih.gov |

| N-Alkylation | R-OH | Transition Metal Catalyst | N-Alkyl-hexahydroazepine | nih.gov |

| N-Acylation | R-COCl | Et₃N, Pyridine (B92270) | N-Acyl-hexahydroazepine | researchgate.net |

Ring-Opening and Skeletal Rearrangement Pathways

As a saturated carbocycle, the azepane ring is generally stable. Ring-opening or rearrangement reactions are not common and typically require specific activation or harsh conditions.

Ring-Opening: Ring-opening of simple N-alkyl azepanes is thermodynamically unfavorable. However, activation of the nitrogen, for instance, by quaternization to form a reactive azepanium salt, can render the ring susceptible to nucleophilic attack, leading to ring cleavage. nih.gov Such reactions are more common in smaller, more strained rings like aziridines and azetidines but can be induced in larger rings under specific conditions.

Skeletal Rearrangement: Skeletal rearrangements of the azepane core are rare. Most synthetic routes build the ring rather than rearrange it. However, literature reports describe ring expansion strategies starting from smaller rings, such as piperidines, to stereoselectively form azepane derivatives. rsc.org Conversely, ring contraction of unsaturated azepine systems to form piperidines has also been documented, often involving an oxidative cleavage and rearrangement sequence. nih.gov Recent advances have also shown that functionalized azepanes can be synthesized via photochemical dearomative ring expansion of nitroarenes. nih.gov

Oxidative and Reductive Transformations

Oxidation and reduction can target either substituents on the ring or the ring itself.

Oxidative Transformations: The C-H bonds of the azepane ring can be oxidized under specific conditions. A notable example is the late-stage oxidation of substituted tetrahydroazepines to the corresponding oxo-azepines (azepanones) via a hydroboration-oxidation sequence. mdpi.com Acceptorless catalytic dehydrogenation, a process well-studied for cycloalkanes, could theoretically be applied to convert the azepane ring to an unsaturated azepine or an aromatic pyridine derivative, though this often requires high temperatures and specific catalysts (e.g., Pt/C, Pd/C). researchgate.netmdpi.com

Reductive Transformations: Reductive processes typically involve the transformation of functional groups that may have been introduced onto the ring. For example, an oxo-azepane can be reduced back to the corresponding azepanol using standard hydride reagents (e.g., NaBH₄). The synthesis of many complex azepanes relies on the intramolecular reductive amination of amino-aldehydes or amino-ketones to form the cyclic C-N bond, a key reduction step. nih.gov

Pericyclic and Concerted Reactions of Azepane Scaffolds

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of concerted reactions. For azepane and its unsaturated counterpart, azepine, cycloaddition reactions are a key type of pericyclic transformation used to construct complex molecular architectures.

The unsaturated counterparts of azepanes, specifically dihydro-1H-azepines, serve as valuable dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). Research has shown that enantiomerically pure 2,3-dihydro-1H-azepines can undergo highly stereoselective hetero-Diels-Alder reactions with reactive dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione. These reactions yield the [4+2] cycloadducts with excellent yield and high diastereoselectivity.

Higher-order cycloadditions, such as the [8+2] cycloaddition, are also characteristic of seven-membered ring systems like tropone (B1200060) and heptafulvene, which are structurally related to azepines. These 10π-electron cycloadditions are governed by orbital symmetry rules. Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the competition between different cycloaddition pathways (e.g., [8+2] vs. [4+2]). These studies reveal that the reaction mechanism is often a stepwise process rather than a fully concerted one. The final product is determined by factors such as the reversibility of the initial cycloaddition step and the relative thermodynamic stability of the possible products. The substitution pattern on the seven-membered ring plays a crucial role in dictating the regioselectivity and stereoselectivity of these reactions.

For example, the cycloaddition of a dienamine derived from 2-cyclohexenone with tropone initially forms an [8+2] cycloadduct. The ultimate product depends on the stability and reversibility of this adduct compared to the corresponding [4+2] product.

Table 1: Examples of Cycloaddition Reactions in Azepine-Related Scaffolds

| Reaction Type | Reactants | Product Type | Key Findings |

| Hetero-[4+2] Cycloaddition | 2,3-Dihydro-1H-azepine derivative, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Fused heterocyclic system | Highly stereoselective, excellent yields. |

| [8+2] vs. [4+2] Cycloaddition | Dienamine, Tropone/Heptafulvenes | Bicyclic adducts | Stepwise mechanism; product outcome depends on reversibility and thermodynamic stability. |

| [4+2] Cycloaddition | 2,3-Homo-1-azepine, Tetracyanoethylene (B109619) | Normal [4+2] cycloadduct | The homo-azepine valence tautomer shows higher reactivity. rsc.org |

The interaction of N-heterocycles with metal carbonyls is a foundational area of organometallic chemistry. rsc.org Metal carbonyls, such as iron pentacarbonyl (Fe(CO)₅) or nickel tetracarbonyl (Ni(CO)₄), can react with amines and N-heterocycles through several pathways. wikipedia.orgdalalinstitute.com

A primary reaction is the substitution of one or more carbon monoxide (CO) ligands by the nitrogen donor atom of the heterocycle. dalalinstitute.com For an N-substituted azepane like this compound, the lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking the metal center and displacing a CO ligand. This typically follows a dissociative mechanism for 18-electron complexes, proceeding through a 16-electron intermediate. dalalinstitute.com

Another potential reaction involves nucleophilic attack at a coordinated CO ligand. Amines can attack the carbon atom of a CO ligand, leading to the formation of carbamoyl (B1232498) complexes. Subsequent transformations of these intermediates can occur. Studies on the reaction of iron carbonyls with piperidine (B6355638), a six-membered N-heterocycle, have detailed the initial stages of these complex interactions. acs.org The reactivity is influenced by the steric and electronic properties of the specific N-heterocycle and the metal carbonyl complex. rsc.orgacs.org The bulky dimethoxymethyl group on this compound would be expected to influence the kinetics and outcome of such reactions compared to unsubstituted azepane.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms, including those involving complex scaffolds like azepane.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. For systems involving azepane scaffolds, DFT calculations are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.net By calculating the energies of these species, a reaction's energy profile can be constructed, providing quantitative data on activation barriers (kinetics) and reaction energies (thermodynamics). nih.gov

Various functionals are employed depending on the specific system and reaction type. Meta-hybrid functionals like M06-2X and long-range-corrected functionals such as ωB97X-D have proven effective for studying non-covalent interactions and reaction barriers in systems similar to azepanes. nih.govresearchgate.net For instance, DFT studies on cycloaddition reactions of tropone have elucidated the multi-step nature of these reactions and explained the origins of stereoselectivity by comparing the energies of different transition state structures. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it correctly connects the intended reactant and product.

Table 2: Application of DFT Functionals in Azepane-Related Systems

| DFT Functional | Basis Set | System/Reaction Studied | Key Insights from Calculation |

| M06-2X | 6-311++G(d,p) | Azepane, Oxepane, Thiepane | Geometry optimization, vibrational frequencies, ring strain energies. nih.govacs.org |

| ωB97X-D | def2-TZVP | Higher-Order Cycloadditions | Elucidation of reaction pathways, chemo-, regio-, and stereoselectivities. |

| B3LYP | 6-31++G(d,p) | Carbamazepine (contains azepine ring) | Frontier molecular orbitals, chemical reactivity descriptors. ijcaonline.org |

| M06-2X | def2-TZVP | Azepinone Synthesis | Calculation of free energy profiles for reaction steps (aziridination, ring-opening, hydrolysis). researchgate.net |

The reactivity of a molecule is fundamentally governed by its electronic structure. nih.gov Computational methods provide powerful ways to analyze this structure and predict reactivity patterns.

Frontier Molecular Orbital (FMO) Theory: This theory is a cornerstone for explaining pericyclic reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another dictates the feasibility and stereochemical outcome of the reaction. For the azepane scaffold, the nitrogen atom and its substituent significantly influence the energy and shape of the HOMO. Computational studies on azepane and related heterocycles calculate the HOMO-LUMO gap, which is an indicator of kinetic stability; a larger gap generally implies lower reactivity. nih.govijcaonline.org The analysis of orbital shapes reveals the most likely sites for electrophilic or nucleophilic attack. acs.org

Charge Distribution and Electrostatic Potential: The distribution of electrons within the azepane molecule determines its nucleophilic and electrophilic sites. The nitrogen atom in the azepane ring is a site of high electron density, making it a nucleophilic center. The introduction of the dimethoxymethyl group further modulates this property. Methods like Natural Bond Orbital (NBO) analysis and calculations of the Molecular Electrostatic Potential (MEP) surface are used to visualize and quantify charge distribution. acs.org The MEP map, for example, shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. These analyses are crucial for understanding intermolecular interactions and predicting reaction regioselectivity. nih.govijcaonline.org

Structural Dynamics and Advanced Characterization of 1 Dimethoxymethyl Hexahydro 1h Azepine

Conformational Analysis of the Hexahydroazepine Ring System

The conformational landscape of the seven-membered hexahydroazepine ring, also known as an azepane ring, is considerably more complex than that of its six-membered piperidine (B6355638) counterpart. The increased flexibility of the seven-membered ring allows for a greater number of accessible conformations. The primary conformations are typically variations of chair and boat forms, with twist-chair and twist-boat conformations often representing energy minima.

Preferred Chair and Boat Conformations

For the unsubstituted hexahydroazepine ring, theoretical calculations and experimental studies on related derivatives suggest a preference for twist-chair conformations as the most stable arrangement. These conformations effectively minimize both angular and torsional strain within the ring. The classic chair and boat conformations, while useful conceptual models, are often transition states or higher-energy forms for seven-membered rings. The dynamic nature of the ring leads to a rapid interconversion between various twist-chair and twist-boat forms at room temperature.

Influence of the Dimethoxymethyl Substituent on Conformational Preferences

The introduction of a bulky 1-(dimethoxymethyl) substituent at the nitrogen atom significantly influences the conformational equilibrium of the hexahydroazepine ring. The steric demand of this group will favor conformations that place it in a pseudo-equatorial position to minimize non-bonded interactions with the ring protons. This steric hindrance can raise the energy barrier for ring inversion, potentially leading to the stabilization of one or a few preferred conformations. The precise conformational preference would be dictated by a delicate balance between minimizing the steric clash of the substituent and maintaining the low-energy twist-chair geometry of the seven-membered ring.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the structural characterization of 1-(Dimethoxymethyl)hexahydro-1H-azepine, providing detailed information on its atomic connectivity, functional groups, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the different proton environments in the molecule. The methoxy (B1213986) groups would likely appear as a sharp singlet, while the methine proton of the dimethoxymethyl group would give rise to a distinct signal. The protons on the hexahydroazepine ring would present as a series of complex, overlapping multiplets due to the conformational flexibility and spin-spin coupling between adjacent and geminal protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Distinct signals would be anticipated for the methoxy carbons, the methine carbon, and the six carbons of the hexahydroazepine ring. The chemical shifts of the ring carbons would be sensitive to the ring's conformation.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons on the ring, helping to trace the carbon skeleton. HSQC would correlate each proton signal to its directly attached carbon atom, providing unambiguous assignments for the complex ring system.

| Predicted NMR Data | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | Singlet | ~50-60 |

| Methine Proton (-CH(OCH₃)₂) | Singlet/Triplet | ~90-100 |

| Ring Protons (α to N) | Multiplet | ~50-60 |

| Other Ring Protons | Multiplet | ~20-40 |

Note: The predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. The most prominent would be the C-O stretching vibrations of the acetal (B89532) group, typically appearing in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl groups (methoxy and ring methylenes) would be observed around 2800-3000 cm⁻¹. The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the N-substituted nature of the hexahydroazepine ring.

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

| C-H Stretch (Alkyl) | 2800-3000 |

| C-O Stretch (Acetal) | 1050-1150 |

| C-N Stretch | 1000-1250 |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (173.26 g/mol ).

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for N-substituted amines is the alpha-cleavage, which in this case would involve the cleavage of the bond between the nitrogen and the dimethoxymethyl-bearing carbon, or a bond within the ring adjacent to the nitrogen. The loss of a methoxy group (-OCH₃) to form a stable oxonium ion is also a probable fragmentation pathway for the acetal moiety.

| Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₉H₁₉NO₂]⁺ | 173 |

| Fragment 1 | Loss of -OCH₃ | 142 |

| Fragment 2 | [CH(OCH₃)₂]⁺ | 75 |

| Fragment 3 | Hexahydroazepine ring fragment | Varies |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. For this compound, this analysis would provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and the packing of molecules within the crystal lattice. While a specific, publicly available crystal structure for this compound has not been reported in the searched literature, the structural characteristics of the core hexahydro-1H-azepine (also known as azepane) ring are well-understood from studies on related derivatives.

The seven-membered azepane ring is inherently flexible and does not adopt a planar conformation. Instead, it exists in several low-energy conformations to minimize steric and torsional strain. The most common conformations are the chair and the boat forms, with various twist-chair and twist-boat intermediates. The specific conformation adopted in the solid state is influenced by the nature and size of substituents on both the nitrogen and carbon atoms of the ring, as well as by intermolecular forces in the crystal packing. lifechemicals.com For N-substituted azepanes, the substituent's steric bulk can significantly bias the conformational equilibrium toward one dominant form. rsc.org In the case of this compound, the dimethoxymethyl group on the nitrogen atom would play a crucial role in dictating the preferred solid-state conformation of the azepane ring. A single-crystal X-ray diffraction study would elucidate this preference, providing definitive proof of the lowest-energy conformer in the crystalline phase.

Table 1: Common Conformations of the Azepane Ring

| Conformation | Description | Relative Energy (Typical) |

|---|---|---|

| Chair | A puckered conformation with one atom out of the plane of the other six. Generally the most stable form. | Low |

| Twist-Chair | An intermediate conformation between the chair and boat forms. | Low |

| Boat | A less stable, more flexible conformation resembling a boat. | Higher |

| Twist-Boat | An intermediate conformation that is often a transition state between other forms. | Higher |

Aromaticity, Antiaromaticity, and Homoaromaticity in Azepines

The concepts of aromaticity, antiaromaticity, and homoaromaticity are central to understanding the electronic structure, stability, and reactivity of cyclic, conjugated systems. These concepts apply to the unsaturated parent heterocycle, azepine , not to its saturated derivative, This compound , where the absence of a conjugated π-system precludes such properties. Azepine is a seven-membered heterocycle containing six carbon atoms, one nitrogen atom, and three double bonds (C₆H₇N). The 1H-azepine tautomer, with its continuous cycle of p-orbitals and 8 π-electrons (six from the carbon-carbon double bonds and two from the nitrogen lone pair), is a system of significant theoretical interest. According to Hückel's rule (4n+2 π-electrons for aromaticity, 4n for antiaromaticity), an 8-π-electron planar system is predicted to be antiaromatic and, therefore, highly unstable.

Computational Assessment of Azepine Ring Aromaticity

Computational quantum chemistry provides powerful tools to assess the electronic character of molecules like 1H-azepine. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine geometries, energies, and magnetic properties that serve as indicators of aromaticity or antiaromaticity. rsc.org

Energetic Criteria: Calculations of isodesmic and homodesmotic reactions, which compare the stability of the cyclic system to acyclic analogues, indicate a significant energetic destabilization for 1H-azepine. Based on DFT calculations of protonation energies, an anti-aromatic destabilization of 10.8 kcal/mol has been estimated for 1H-azepine. researchgate.net

Geometric Criteria: Aromatic compounds exhibit bond length equalization around the ring. In contrast, computational models of 1H-azepine show significant bond length alternation, characteristic of a non-aromatic or antiaromatic polyene. researchgate.net The molecule avoids planarity and adopts a boat-shaped conformation to reduce the destabilizing effects of antiaromatic conjugation. researchgate.net

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. A negative NICS value inside the ring typically indicates aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current). GIAO (Gauge-Including Atomic Orbital) calculations of NICS for 1H-azepine yield positive values, confirming its antiaromatic character. rsc.orgrsc.org

Table 2: Selected Computational Data for 1H-Azepine

| Computational Method | Parameter | Calculated Value | Indication |

|---|---|---|---|

| DFT (B3LYP) | Antiaromatic Destabilization Energy | 10.8 kcal/mol researchgate.net | Antiaromatic |

| DFT (B3LYP/6-311G )** | Bond Alternation Ratio | 0.916 researchgate.net | High (Antiaromatic) |

| GIAO-HF | NICS(1)zz | Positive Values researchgate.net | Antiaromatic |

Protonation Effects on Aromatic Character

Protonation dramatically alters the electronic landscape of the azepine ring, leading to a shift from antiaromaticity to aromaticity or a related phenomenon known as homoaromaticity. rsc.org When 1H-azepine is protonated, two primary cationic structures can be envisioned: one where the proton adds to the nitrogen atom, and another where it adds to a carbon atom.

Computational studies have demonstrated that protonation at a carbon atom (specifically C2) can lead to the formation of a stable cation that exhibits homoaromatic character. researchgate.netrsc.orgHomoaromaticity is a special case of aromaticity where a single sp³-hybridized atom interrupts an otherwise continuous cycle of conjugated p-orbitals. wikipedia.org In the protonated azepine cation, the interruption of the π-system by a CH₂ group is bridged by through-space overlap of p-orbitals, creating a cyclic 6-π-electron system that satisfies Hückel's rule (4n+2, with n=1). reddit.com

Table 3: Comparison of Neutral and Protonated Azepine

| Species | π-Electron Count | Aromatic Character | Key Structural Feature |

|---|---|---|---|

| 1H-Azepine (Neutral) | 8 | Antiaromatic rsc.org | Non-planar, boat-like conformation; bond length alternation researchgate.net |

| Azepinium Cation (Protonated) | 6 | Homoaromatic rsc.org | Folded structure allowing for through-space p-orbital overlap researchgate.net |

Applications in Advanced Organic Synthesis and Translational Research

1-(Dimethoxymethyl)hexahydro-1H-azepine as a Strategic Building Block

The utility of this compound in organic synthesis stems from the dual functionality of its constituent parts: the reactive azepane ring and the protective dimethoxymethyl group. The dimethoxymethyl moiety functions as a stable acetal (B89532), effectively masking the secondary amine of the hexahydroazepine ring. This protection allows for selective chemical modifications at other positions of the molecule. Subsequently, the acetal can be readily hydrolyzed under acidic conditions to liberate the nitrogen atom for further functionalization, making it an ideal intermediate for multi-step syntheses.

The hexahydroazepine (azepane) ring is a versatile building block for creating more elaborate heterocyclic systems. cymitquimica.com Its nitrogen atom can participate in a wide array of chemical reactions, facilitating the construction of fused or spirocyclic compounds. The synthesis of complex nitrogen-containing heterocycles often relies on strategies like ring expansion of smaller cyclic precursors or intramolecular cyclization reactions. researchgate.netmdpi.com

The azepane motif is a cornerstone in the development of a wide range of therapeutic agents and agrochemicals. cymitquimica.com Azepane derivatives are known to exhibit a multitude of pharmacological activities, and more than 20 drugs containing this scaffold have received FDA approval. nih.gov In the agrochemical sector, certain azepine derivatives have demonstrated potent pesticidal and herbicidal activities. nepjol.info

Given the established importance of the azepane core, this compound represents a key intermediate in the synthesis of these commercially significant molecules. Its role as a protected form of hexahydroazepine allows synthetic chemists to build complex side chains or fuse other rings onto the core structure before revealing the reactive nitrogen for final-step modifications. This strategic approach is fundamental to the modular synthesis of compound libraries for drug discovery and the efficient production of active pharmaceutical ingredients (APIs) and agrochemicals.

Development of Bioactive Azepine Derivatives

The discovery of new bioactive compounds often involves the systematic modification of a known pharmacophore to optimize its biological activity, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) studies, is central to modern drug development. nih.govdntb.gov.ua Starting from this compound, chemists can generate a diverse array of novel derivatives by modifying both the dimethoxymethyl group and the azepane ring itself.

While the dimethoxymethyl group primarily serves as a protecting group, its modification represents a pathway to novel analogues. Standard organic transformations can be employed to alter this functionality. For instance, transacetalization with different alcohols could yield analogues with varied dialkoxymethyl groups, potentially influencing the compound's solubility and steric profile.

Furthermore, the acetal can be converted into other functional groups that serve as handles for further elaboration. For example, inspired by mutasynthesis techniques used to modify complex natural products, one could envision converting the dimethoxymethyl group into a reactive handle suitable for "click chemistry," such as an alkyne. beilstein-journals.org This would allow for the easy attachment of various molecular fragments, rapidly generating a library of compounds for biological screening. The synthesis of phosphinic dipeptide analogues also highlights methods for modifying side-chain functionalities that could be adapted for this purpose. mdpi.com

Table 1: Potential Strategies for Modifying the Dimethoxymethyl Group This table presents hypothetical synthetic strategies based on established chemical principles.

| Modification Strategy | Potential Reagents | Resulting Functionality | Purpose |

| Transacetalization | Diols (e.g., ethylene (B1197577) glycol) | Cyclic Acetal | Altering stability and steric bulk |

| Hydrolysis & Reductive Amination | 1. H₃O⁺2. R'-CHO, NaBH(OAc)₃ | N-Alkyl Group | Introducing diverse substituents |

| Conversion to Thioacetal | Thiols (e.g., ethanethiol), Lewis Acid | Dithioacetal | Modifying electronic properties and reactivity |

| Conversion to a Linker | Multi-step synthesis | N-alkyne or N-azide | Enabling bio-conjugation via click chemistry |

Modifying the hexahydroazepine ring is a proven strategy for enhancing the biological potency and selectivity of azepane-based compounds. nih.gov SAR studies have shown that the introduction of various substituents at different positions on the seven-membered ring can drastically alter pharmacological activity. nih.gov

Recent research has focused on developing efficient methods for the selective preparation of azepane derivatives with unique substitution patterns. mdpi.comnih.gov For example, copper-catalyzed reactions have been developed to synthesize trifluoromethyl-substituted azepines, a modification known to enhance metabolic stability and cell permeability in many drug candidates. nih.gov Other approaches involve the fusion of additional rings to the azepane core, leading to novel chemical entities like the hexahydropyrimido[1,2-a]azepines, which have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov These modifications highlight the chemical tractability of the azepane scaffold and its potential for generating new therapeutic leads.

Exploring Pharmacological Relevance and Therapeutic Potential of Azepane-Derived Structures

Derivatives built upon the azepane framework have demonstrated a remarkable breadth of biological activities, making them highly relevant for translational research and drug discovery. nih.govresearchgate.net The structural flexibility of the seven-membered ring allows it to bind effectively to a variety of biological targets. nepjol.info

A comprehensive review of the literature reveals that azepane-based compounds are being investigated for a wide array of diseases. nih.gov These include applications as anti-cancer, antimicrobial, and antiviral agents. nih.govresearchgate.net Furthermore, they have shown potential in treating central nervous system disorders, with some derivatives acting as anticonvulsants or targeting Alzheimer's disease. nepjol.infonih.gov The natural product Balanol, which contains an azepane ring, is a notable protein kinase inhibitor. nih.gov The development of new synthetic derivatives continues to expand this therapeutic potential, as exemplified by the creation of novel anti-inflammatory agents. nih.gov

Table 2: Pharmacological Profile of Azepane-Derived Structures

| Therapeutic Area | Specific Activity / Target | Example Compound Class | Reference(s) |

| Oncology | Anti-cancer, Antiviral | General Azepane Derivatives | researchgate.net, nih.gov |

| Infectious Disease | Anti-tubercular, Antimicrobial | General Azepane Derivatives | nih.gov |

| Neurology | Anti-Alzheimer's, Anticonvulsant | General Azepane Derivatives | nih.gov |

| Inflammation | Selective COX-2 Inhibition | Hexahydropyrimido[1,2-a]azepines | nih.gov |

| Enzyme Inhibition | Protein Kinase Inhibitors, α-Glucosidase Inhibitors | Balanol, General Azepane Derivatives | nih.gov, nih.gov |

| Receptor Modulation | Histamine (B1213489) H₃ Receptor Antagonists | General Azepane Derivatives | nih.gov |

The extensive pharmacological relevance of the azepane core underscores the importance of this compound as a strategic starting material for the synthesis of next-generation therapeutics.

Precursors for Central Nervous System (CNS) Active Agents

The azepane scaffold is among the most frequently utilized ring systems in the development of small-molecule drugs. researchgate.net Its structural flexibility is often a determining factor in the bioactivity of its derivatives. lifechemicals.com Consequently, azepane-based compounds are of significant interest for their wide range of pharmacological activities, which include potential applications as anti-Alzheimer's and anticonvulsant agents. researchgate.netresearchgate.net

While the broader class of azepane derivatives is well-established in the synthesis of CNS-active compounds, the seven-membered azepane ring remains relatively underutilized in medicinal chemistry libraries compared to five- or six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638). nih.gov This suggests that a substantial area of three-dimensional chemical space for CNS drug discovery remains to be explored with this scaffold. nih.gov The hexahydroazepine structure is recognized for its importance in the design of drugs targeting the central nervous system. For instance, substituted azepanes serve as the core for drugs like Azelastine, a histamine antagonist. lifechemicals.com Therefore, this compound represents a valuable building block for synthesizing novel azepane derivatives that could be investigated for potential CNS activity.

Investigation of Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses notable biological activity, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity : In vitro studies have shown that the compound is effective against various bacterial strains, indicating its potential for development as an antimicrobial agent. The broader family of azepane derivatives has been a source of compounds with significant antimicrobial properties. researchgate.netresearchgate.net

Anticancer Activity : Beyond its antimicrobial effects, this compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cell lines. A specific case study involving the MCF-7 human breast cancer cell line revealed that treatment with the compound led to a significant increase in apoptotic cells compared to control groups. This suggests that its mechanism of action may involve the modulation of signaling pathways related to cell survival and growth.

Table 1: Investigated Biological Activities of this compound

| Area of Investigation | Finding | Supporting Evidence | Citation |

|---|---|---|---|

| Antimicrobial Properties | Exhibits notable activity against various bacterial strains. | Based on in vitro studies. | |

| Anticancer Properties | Can induce apoptosis in cancer cell lines. | A study on MCF-7 breast cancer cells showed a significant increase in apoptotic cells post-treatment. |

Role in Enzyme Inhibition Mechanisms and Protein Adduct Formation

The biological effects of this compound and related compounds are believed to stem from their interaction with biological macromolecules, including enzymes and proteins.

The mechanism of action for this compound is thought to involve the inhibition of specific enzymes within metabolic pathways. The azepane scaffold is integral to a number of potent enzyme inhibitors. For example, a series of azepane sulfonamides were discovered to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov One such derivative demonstrated an IC₅₀ value of 3.0 nM, highlighting the effectiveness of the azepane structure in achieving high-affinity enzyme inhibition. nih.gov

Furthermore, the hexahydro-1H-azepine moiety can participate in protein adduct formation. This mechanism involves the covalent modification of proteins, which can lead to the inhibition of enzyme function. Research on the thiocarbamate herbicide molinate (B1677398), which contains a hexahydro-1H-azepine ring, has shown that it can covalently modify proteins in vivo. Specifically, a metabolite of molinate forms an S-hexahydro-1H-azepine-1-carbonyl adduct with cysteine residues on proteins like hemoglobin. This carbamylation of cysteine residues presents a potential mechanism to explain enzyme inhibition and suggests that enzymes with critical cysteine residues in their active sites could be targets for such compounds.

Potential Applications in Materials Science and Polymer Chemistry

The chemical structure of this compound makes it a useful compound in the field of materials science. The dimethoxymethyl group provides a protected form of a reactive functional group, which can be valuable in multi-step polymer synthesis.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Stereoselective Routes to 1-(Dimethoxymethyl)hexahydro-1H-azepine

The development of synthetic routes that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly for producing compounds with specific biological activities. For this compound, future research is focused on establishing stereoselective synthetic pathways. While the direct asymmetric synthesis of this specific molecule is not yet widely documented, research into the stereoselective synthesis of the core azepane ring provides a clear blueprint.

Key emerging strategies include:

Piperidine (B6355638) Ring Expansion: A promising method involves the stereoselective and regioselective expansion of a pre-existing piperidine ring to form the seven-membered azepane structure. rsc.org This approach allows for the transfer of chirality from more readily available starting materials to the azepane product.

Thermolysis of Dihalo-azabicyclo[4.1.0]heptanes: The thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes can yield 2,3-dihydro-1H-azepine derivatives with high stereoselectivity. rsc.org Subsequent reduction and N-functionalization would provide a route to chiral this compound.

Catalytic Ring Expansion: The synthesis of azepine derivatives often involves ring expansion of five or six-membered rings using various thermal, photochemical, or microwave-assisted methods. researchgate.net Future work could focus on developing catalytic, enantioselective versions of these ring expansions to produce chiral azepanes.

Once the chiral azepane (hexahydro-1H-azepine) is formed, the final step is the introduction of the dimethoxymethyl group. This is typically achieved through methods such as reductive amination or acetal (B89532) formation, which are generally not expected to affect a pre-existing stereocenter.

Advanced Mechanistic Investigations into Novel Transformations

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The dimethoxymethyl group is not merely a passive substituent; it actively influences the compound's reactivity.

Future mechanistic studies are likely to focus on:

Acetal Group Transformations: The dimethoxymethyl group functions as a protective acetal for an N-formyl group. Advanced investigations would probe the kinetics and thermodynamics of its hydrolysis under a range of acidic conditions to release the N-formyl azepane or the parent hexahydro-1H-azepine. This is critical for its use as a synthetic intermediate.

Conformational Control in Reactions: The bulky dimethoxymethyl substituent restricts the conformational flexibility of the seven-membered azepane ring. Mechanistic studies could explore how this "conformational locking" influences the stereochemical outcome of reactions at other positions on the ring.

Cycloaddition Reactions: Related dihydro-azepine systems are known to undergo highly stereoselective [4+2] cycloaddition reactions. rsc.org A key research avenue would be to investigate if derivatives of this compound can be selectively dehydrogenated and then used in similar complex bond-forming transformations, with detailed mechanistic analysis using both experimental and computational tools.

Exploration of New Catalytic Applications for Functionalization and Derivatization

The structural features of this compound make it an intriguing candidate for applications in catalysis. The nitrogen atom possesses an available lone pair of electrons, making it a potential ligand for transition metals.

Emerging research in this area includes:

Ligand Development: Designing and testing the compound as a ligand in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, or polymerization. The steric bulk and electronic properties of the dimethoxymethyl group could be tuned to influence the catalytic activity and selectivity of the metal center.

Organocatalysis: The basic nitrogen atom could function as an organocatalyst, particularly in reactions requiring a mild base or a nucleophilic catalyst.

Catalytic Derivatization: While methods exist for synthesizing the azepine core using copper (Cu) and palladium (Pd) catalysts researchgate.net, future work could explore using catalysis to functionalize the this compound molecule itself, for example, through C-H activation at specific positions on the azepane ring.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

In silico methods are becoming indispensable for accelerating chemical research. Computational modeling of this compound can provide deep insights into its properties and guide experimental work.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: Using methods like DFT with basis sets such as B3LYP/6-311G(d,p) to calculate the molecule's most stable conformation, electronic structure (HOMO/LUMO energies), and molecular electrostatic potential (MEP) maps. semanticscholar.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Structure-Reactivity Relationship Modeling: Creating predictive models that correlate the compound's structural features with its observed reactivity. This can help in designing derivatives with enhanced properties for specific applications.

Predictive Property Analysis: Computational tools can accurately predict key physicochemical properties that are crucial for applications in medicinal chemistry and materials science.

Table 1: Predicted Physicochemical and Analytical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 173.25 g/mol | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Polar Surface Area (PSA) | 21.7 Ų | Calculated nih.gov |

| Boiling Point | 85 °C @ 10 Torr | Commercial Supplier echemi.com |

| Density | 0.962 g/cm³ | Commercial Supplier echemi.com |

| Refractive Index | 1.452 | Commercial Supplier echemi.com |

| Predicted CCS ([M+H]⁺) | 133.8 Ų | PubChemLite uni.lu |

Identification of Unexplored Biological Activities and Therapeutic Targets

The azepane scaffold is a privileged structure in medicinal chemistry, found in several drugs targeting the central nervous system (CNS). While the specific biological profile of this compound is largely unexplored, its structure suggests several promising avenues for investigation.

Future research should focus on:

Screening for CNS Activity: Given the prevalence of the azepane core in CNS-active drugs like the opioid agonist Meptazinol, this compound and its derivatives should be screened for activity against a panel of neurological targets, such as G-protein coupled receptors (GPCRs). Molecular docking studies have already suggested a potential affinity for GPCRs due to the conformational flexibility of the azepine ring.

Anticancer and Antimicrobial Evaluation: Some reports indicate that related compounds can induce apoptosis (programmed cell death) in human breast cancer cell lines (MCF-7) and may possess antimicrobial properties. Systematic screening of this compound against various cancer cell lines and microbial strains is a logical next step. The potential mechanism could involve enzyme inhibition or the modulation of cell signaling pathways.

Prodrug Strategy: The dimethoxymethyl group can be considered a potential prodrug moiety. It could be designed to be stable in the digestive system and then hydrolyzed in a specific target tissue or organ to release a more active N-formyl or N-unsubstituted azepane derivative, improving the therapeutic index.

Integration in Supramolecular Chemistry and Advanced Material Design

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The unique structure of this compound makes it a candidate for building blocks in complex molecular architectures and advanced materials.

Emerging opportunities include:

Polymer Modification: The compound could be used to modify polymer backbones. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially altering the solubility, thermal stability, or mechanical properties of host polymers.

Self-Assembling Systems: The specific geometry and distribution of hydrogen bond acceptors could be exploited to design molecules that self-assemble into well-defined supramolecular structures like gels, liquid crystals, or molecular capsules.

Functional Surface Coatings: As a coating additive, it could impart specific properties to surfaces. echemi.com For example, it might alter surface energy, hydrophobicity, or provide reactive sites for further functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Dimethoxymethyl)hexahydro-1H-azepine, and how can its structure be validated?